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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B15620036 Get Quote

A comprehensive analysis of the selective orexin-1 receptor antagonist GSK1059865 across

species, with a focus on its potential in addiction research.

This guide provides a detailed comparison of the pharmacological and behavioral effects of

GSK1059865, a potent and selective orexin-1 receptor (OX1R) antagonist, across different

preclinical species. The data presented herein is intended to assist researchers, scientists, and

drug development professionals in evaluating the cross-species validity of findings related to

GSK1059865 and its potential as a therapeutic agent, particularly in the context of substance

use disorders.

Orexin Signaling and the Role of GSK1059865
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G protein-

coupled receptors, OX1R and OX2R, is a key regulator of arousal, motivation, and reward-

seeking behaviors.[1] Dysregulation of this system has been implicated in various neurological

and psychiatric disorders, including addiction.[2] GSK1059865 selectively blocks the binding of

orexins to OX1R, thereby modulating downstream signaling pathways involved in motivated

behaviors.
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Figure 1: Simplified Orexin-1 Receptor Signaling Pathway and the inhibitory action of

GSK1059865.

Comparative In Vitro Pharmacology
GSK1059865 exhibits high affinity and potent antagonism at the human and rat OX1R. Its

selectivity for OX1R over OX2R is a key feature, minimizing potential off-target effects related

to the sleep-wake cycle, which is primarily modulated by OX2R.[3]
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Compound Species Receptor
Binding
Affinity (Ki,
nM)

Functional
Antagonism
(KB or pKB)

Selectivity
(OX2R/OX1
R)

GSK1059865 Human OX1R 3.6 pKB = 8.77 ~100-fold

Rat OX1R 3.2 - -

SB-334867 Human OX1R 46 pKB = 7.27 ~50-fold

Rat OX1R - - -

ACT-335827 - OX1R IC50 = 6 - ~70-fold

Table 1: Comparative in vitro potency and selectivity of GSK1059865 and other selective OX1R

antagonists. Data compiled from multiple sources.[4][5][6]

Cross-Species Efficacy in Models of Alcohol
Consumption
Preclinical studies have demonstrated the efficacy of GSK1059865 in reducing excessive

alcohol intake in rodent models of alcohol dependence. These findings suggest a conserved

role for the OX1R in the neurobiology of alcohol use disorder across species.

Mouse Model of Alcohol Dependence
In a chronic intermittent ethanol (CIE) exposure model in C57BL/6J mice, GSK1059865
significantly and dose-dependently reduced voluntary ethanol consumption in dependent

animals.[1][3] Notably, the effect was more pronounced in dependent mice compared to control

animals, suggesting that GSK1059865 may preferentially target the neuroadaptations that

drive compulsive alcohol seeking.[3]
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Species Model Treatment
Dose (mg/kg,
i.p.)

Effect on
Ethanol Intake

Mouse
CIE-induced

Dependence
GSK1059865 10, 25, 50

Significant dose-

dependent

reduction in

dependent mice.

[1][3]

Mouse Non-dependent GSK1059865 10, 25
No significant

effect.[3]

Mouse Non-dependent GSK1059865 50
Significant

reduction.[3]

Table 2: In vivo efficacy of GSK1059865 on ethanol consumption in mice.

Rat Model of Binge Eating (as a proxy for compulsive
behavior)
While direct comparable studies on alcohol self-administration in rats are limited in the readily

available literature, a study in female rats using a model of binge eating, another form of

compulsive behavior, showed that GSK1059865 (10 and 30 mg/kg, gavage) significantly

reduced the consumption of highly palatable food without affecting regular chow intake.[6] This

finding in rats corroborates the observations in mice that GSK1059865 can attenuate

compulsive reward-seeking behaviors.

Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a compound are crucial for interpreting its in vivo effects and

for predicting its clinical utility. While a direct head-to-head comparison of GSK1059865
pharmacokinetics in rats and mice is not available in a single study, data from different sources

suggest it has favorable brain penetration in both species.
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Species Administration Brain Penetration Key Findings

Rat Intraperitoneal Good

Achieves significant

brain receptor

occupancy after

systemic

administration.[7]

Mouse Intraperitoneal Favorable
Brain:blood ratio of

0.3.[8]

Table 3: Comparative Pharmacokinetics of GSK1059865 in Rats and Mice.

Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings.

Below are summaries of key experimental protocols used in the cited studies.

In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of GSK1059865 for OX1R.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or rat OX1R.

Radioligand: [³H]SB-674042.

Procedure:

Cell membranes are prepared from the transfected CHO cells.

Membranes are incubated with a fixed concentration of the radioligand and varying

concentrations of the unlabeled competitor drug (GSK1059865).

Non-specific binding is determined in the presence of a high concentration of a known

OX1R ligand.

After incubation, bound and free radioligand are separated by filtration.

The amount of bound radioactivity is quantified using a scintillation counter.
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Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[4]

FLIPR Calcium Flux Assay
Objective: To measure the functional antagonist activity of GSK1059865.

Cell Line: CHO cells stably expressing human or rat OX1R.

Indicator: Fluo-4 AM, a calcium-sensitive fluorescent dye.

Procedure:

Cells are seeded in a microplate and loaded with Fluo-4 AM.

The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

Baseline fluorescence is measured.

GSK1059865 at various concentrations is added to the wells.

An OX1R agonist (e.g., Orexin-A) is added to stimulate the receptor.

Changes in intracellular calcium concentration are measured as changes in fluorescence

intensity.

The ability of GSK1059865 to inhibit the agonist-induced calcium flux is used to determine

its functional potency (KB or pKB).[4]

Chronic Intermittent Ethanol (CIE) Exposure in Mice
Objective: To induce a state of ethanol dependence in mice, characterized by increased

voluntary ethanol intake.

Apparatus: Vapor inhalation chambers.

Procedure:

Baseline Drinking: Mice are given access to a two-bottle choice of 15% ethanol and water

for 2 hours daily to establish baseline drinking levels.
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CIE Cycles: Mice are exposed to ethanol vapor for 16 hours per day for 4 consecutive

days. Control mice are exposed to air.

Post-Vapor Drinking: Following each 4-day vapor exposure, mice are returned to the two-

bottle choice paradigm for 5 days to assess changes in ethanol intake.

Drug Testing: Once a stable increase in ethanol intake is observed in the CIE group,

GSK1059865 or vehicle is administered prior to the 2-hour drinking session.[3][5][9]
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Figure 2: General experimental workflow for the Chronic Intermittent Ethanol (CIE) model in

mice.

Conclusion
The available data provides strong evidence for the cross-species validity of GSK1059865's

effects as a selective OX1R antagonist. Its ability to potently and selectively block OX1R is

consistent across human and rat in vitro systems. Furthermore, its efficacy in reducing

compulsive-like behaviors, specifically excessive alcohol consumption in dependent mice and

binge eating in rats, suggests a conserved role of the OX1R in mediating these behaviors.

These findings support the continued investigation of GSK1059865 and other selective OX1R

antagonists as potential therapeutic agents for the treatment of addiction and other disorders

characterized by compulsive reward seeking. Further studies directly comparing the efficacy

and pharmacokinetics of GSK1059865 in rats and mice within the same experimental

paradigms would further strengthen this cross-species validation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15620036?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4348201/
https://www.moleculardevices.com/sites/default/files/en/assets/product-insert/reagents/flipr-calcium-5-assay-kit.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6428067/
https://www.benchchem.com/product/b15620036?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620036?utm_src=pdf-body
https://www.benchchem.com/product/b15620036?utm_src=pdf-body
https://www.benchchem.com/product/b15620036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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